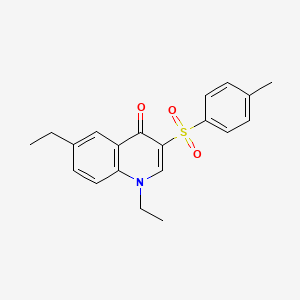

![molecular formula C15H19N3O5S B3009872 8-((2-甲氧基-5-甲基苯基)磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1021081-39-9](/img/structure/B3009872.png)

8-((2-甲氧基-5-甲基苯基)磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

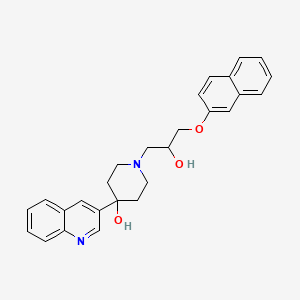

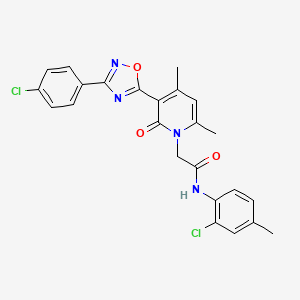

The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative within the class of spirooxazolidine-2,4-diones and triazaspirodecane diones. These compounds are of significant interest due to their biological activities, particularly as cholinergic agents and potential myelostimulators. The spirooxazolidine-2,4-diones are related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, which has been studied for its antiamnesic effects and potential as an antidementia drug . On the other hand, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been evaluated for their myelostimulating activity, which is crucial in the context of bone marrow hematopoiesis and could be beneficial in treating myelodepressive syndromes .

Synthesis Analysis

The synthesis of spirooxazolidine-2,4-dione derivatives involves the use of the Strecker reaction, which is a multicomponent reaction that allows the formation of the spiro-connected N-alkoxyalkylpiperidine hydantoins from cyanohydrin and ammonium carbonate . This method provides a pathway to create a variety of derivatives with potential biological activities. The synthesis process is critical as it impacts the yield, purity, and pharmacological properties of the final compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, the spiro skeleton includes an 8-azaspiro[4.5]decane framework. The structural requirements for muscarinic activity in this series are strict, and the presence of the spiro skeleton is a key feature for designing new muscarinic agonists .

Chemical Reactions Analysis

The chemical reactions involving these spiro derivatives are primarily centered around their interaction with biological targets. For instance, some spirooxazolidine-2,4-diones exhibit affinity for cortical M1 receptors and can reverse scopolamine-induced impairment of mouse passive avoidance tasks, indicating their potential as muscarinic agonists . The specific interactions and the consequent biological responses are determined by the precise molecular structure of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their biological efficacy and pharmacokinetics. For example, the antiamnesic dose of certain derivatives is significantly lower than the doses inducing other effects like hypothermia and salivation, which suggests a favorable selectivity profile for therapeutic use . The properties of these compounds are directly influenced by their molecular structure, and understanding these properties is crucial for the development of new drugs.

科学研究应用

抗菌和解毒应用

一种新型的 N-卤代胺前体,与感兴趣的化学结构密切相关,已被合成并应用于棉织物中,用于抗菌和解毒目的。改性棉织物对金黄色葡萄球菌和大肠杆菌 O157:H7 均表现出显着的杀菌活性,并且在解毒化学战剂模拟物方面有效 (任等,2009)。

降血糖活性

由螺咪唑烷二酮-2,4-二酮合成的化合物,类似于 8-((2-甲氧基-5-甲基苯基)磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 的核心结构,在体内显示出有希望的降血糖活性。这些化合物已有效降低白化大鼠的血糖水平,突出了它们在糖尿病研究和治疗中的潜力 (Iqbal 等,2012)。

作用机制

属性

IUPAC Name |

8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-10-3-4-11(23-2)12(9-10)24(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXNAPXHZPGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

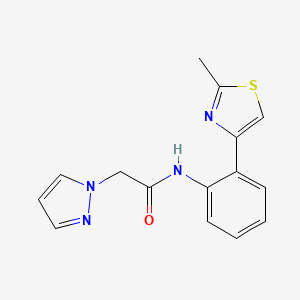

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)

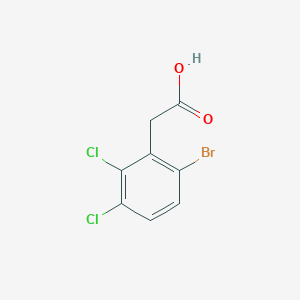

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

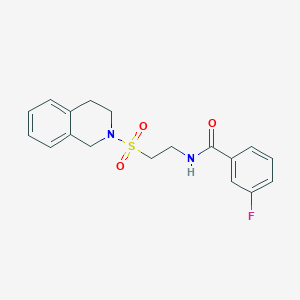

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)